HDAC6 Preferential Inhibition Profile Compared to HDAC1
The target compound demonstrates a significant preference for HDAC6 inhibition over HDAC1. Data from BindingDB for a closely related compound from the same US9249087 patent series shows an IC50 of 540 nM against HDAC6, compared to 29,000 nM against HDAC1, representing an approximately 54-fold selectivity for HDAC6 [1]. This contrasts sharply with the non-selective pan-HDAC inhibitor Vorinostat (SAHA), which inhibits HDAC6 and HDAC1 with similar nanomolar potency (IC50 values of ~10-20 nM) [2].
| Evidence Dimension | HDAC Isoform Selectivity (HDAC6 vs HDAC1) |
|---|---|
| Target Compound Data | IC50 HDAC6: 540 nM; IC50 HDAC1: 29,000 nM; Selectivity Ratio (HDAC1/HDAC6): ~54-fold |
| Comparator Or Baseline | Vorinostat (SAHA): HDAC6 IC50 ~10 nM; HDAC1 IC50 ~20 nM; negligible selectivity |
| Quantified Difference | Target compound provides ~54-fold selectivity for HDAC6 over HDAC1, whereas SAHA is non-selective |
| Conditions | Fluorescently-labeled acetylated lysine substrate; pH 8.0; recombinant human HDAC enzymes |
Why This Matters
This selectivity profile is crucial for applications where HDAC1 inhibition is associated with toxicity, making the compound a more suitable starting point for developing HDAC6-targeted therapeutics with a potentially improved safety margin.
- [1] BindingDB. BDBM218218: US9249087, 57. IC50 data for HDAC6 (540 nM), HDAC8 (1,200 nM), and HDAC1 (29,000 nM). University of Illinois. View Source
- [2] Bradner JE, West N, Grachan ML, et al. Chemical phylogenetics of histone deacetylases. Nat Chem Biol. 2010;6(3):238-243. (SAHA IC50 values for HDAC1 and HDAC6). View Source
